molecular formula C21H26N4O2 B2659857 N-cyclohexyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 946257-86-9

N-cyclohexyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No. B2659857
CAS RN: 946257-86-9
M. Wt: 366.465
InChI Key: QVTVUGKTAANBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, also known as CYC116, is a novel small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and are frequently overexpressed in cancer cells. CYC116 has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Rubber Vulcanization Accelerator

N-cyclohexyl-2-benzothiazole sulfenamide (CBS), which is derived from the compound , finds application as a rubber vulcanization accelerator. Here’s how it works:

Nano-Silica Loaded Rubber Vulcanization Accelerator

Another intriguing application involves grafting CBS onto the surface of dispersible nano-silica (DNS) to create silica-loaded rubber vulcanization accelerator (DNS-CZ):

properties

IUPAC Name

N-cyclohexyl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14(2)20-23-24-21(27-20)18-12-15-8-6-7-11-17(15)25(18)13-19(26)22-16-9-4-3-5-10-16/h6-8,11-12,14,16H,3-5,9-10,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTVUGKTAANBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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